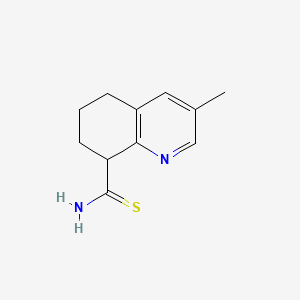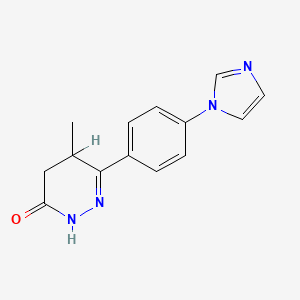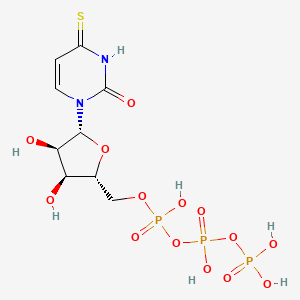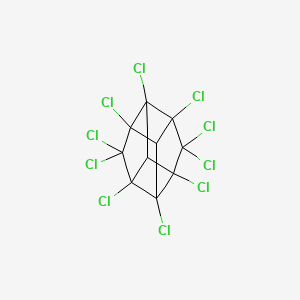![molecular formula C20H24N4O3 B1228482 1-butyl-5-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228482.png)
1-butyl-5-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-5-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-1,3-diazinane-2,4,6-trione is a member of tryptamines.
Scientific Research Applications
1. Unique Hydrogen-Bonding Motifs
- The compound exhibits distinct hydrogen-bonding motifs, such as tape and ladder structures, which are different from ribbon chain motifs found in other polymorphs. This could have implications for understanding molecular interactions in various fields including pharmaceuticals and material science (Gelbrich, Zencirci & Griesser, 2007).
2. Potential in Cancer Treatment
- A study on derivatives of this compound, specifically substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, showed moderate activity against certain human tumor cell lines, indicating potential applications in cancer treatment (Carbone et al., 2013).
3. Enzyme Inhibition for Therapeutic Applications
- Derivatives of the compound have been explored for their in vitro inhibitory potential against urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
4. Development of Optical Imaging Agents for Cancer Detection
- A water-soluble near-infrared dye derivative of this compound has been developed, showing potential for use in molecular-based beacons for cancer detection through optical imaging (Pham, Medarova & Moore, 2005).
5. Improved Syntheses and Molecular Structure Analysis
- Improved syntheses of this compound and its derivatives provide insights into molecular structures, which are crucial for further research in pharmaceuticals and organic chemistry (Shtamburg et al., 2017).
6. Applications in Solar Energy Conversion
- Its derivatives have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency, indicating potential applications in renewable energy technologies (Wu et al., 2009).
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-butyl-6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O3/c1-3-4-11-24-19(26)17(18(25)23-20(24)27)13(2)21-10-9-14-12-22-16-8-6-5-7-15(14)16/h5-8,12,22,26H,3-4,9-11H2,1-2H3,(H,23,25,27) |
InChI Key |
SAKPSFUGISSSDG-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CNC3=CC=CC=C32)C)O |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CNC3=CC=CC=C32)C)O |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)
![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)
![1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)
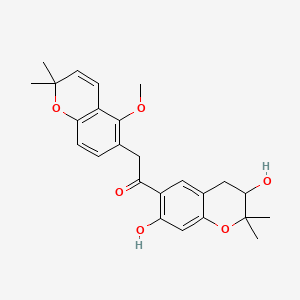
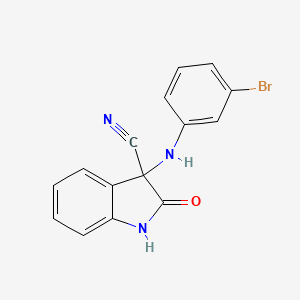
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)
